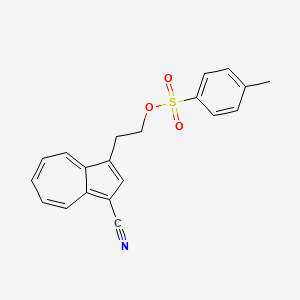
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound is notable for its unique structure, which includes a cyano group attached to an azulenyl moiety, and an ethyl group linked to a 4-methylbenzene sulfonate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 3-cyanoazulene, which is then reacted with ethyl 4-methylbenzenesulfonate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic ring can undergo oxidation to form quinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amine derivatives or thiol derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Hydrolysis: Alcohols and sulfonic acids.
Applications De Recherche Scientifique
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The aromatic ring system can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Cyanoazulen-1-yl)ethyl benzenesulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyanoazulenyl moiety with the sulfonate group also imparts distinctive properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58312-38-2 |
|---|---|
Formule moléculaire |
C20H17NO3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(3-cyanoazulen-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-15-7-9-18(10-8-15)25(22,23)24-12-11-16-13-17(14-21)20-6-4-2-3-5-19(16)20/h2-10,13H,11-12H2,1H3 |
Clé InChI |
BVNONZYPQSBHLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=C3C2=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




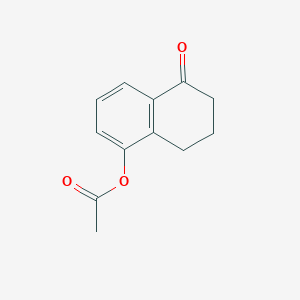

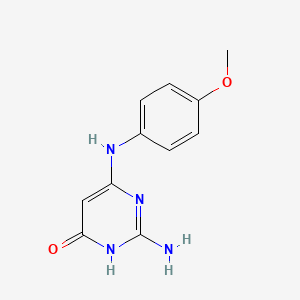
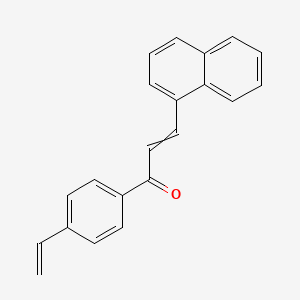


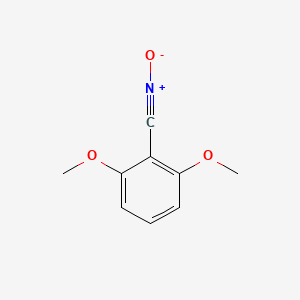
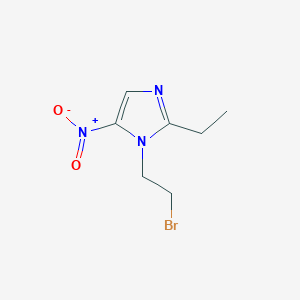
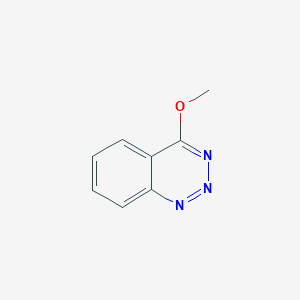
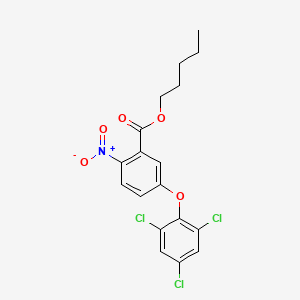
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
